

Technical Guide: Chemical Structure and Characterization of Lansoprazole-d4 N-Oxide

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Compound of Interest

Compound Name: *Lansoprazole-d4 N-Oxide*

CAS No.: *1346604-20-3*

Cat. No.: *B584533*

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Executive Summary

Lansoprazole-d4 N-Oxide is a stable isotope-labeled derivative of the proton pump inhibitor (PPI) Lansoprazole. It serves as a critical Internal Standard (IS) in the quantitative analysis of Lansoprazole metabolites using LC-MS/MS.

Structurally, it represents the pyridine-N-oxide of the parent drug, with four deuterium atoms incorporated into the benzimidazole moiety. This specific modification allows for mass-resolved differentiation from the endogenous metabolite while retaining identical chromatographic behavior and ionization efficiency.

Detailed Chemical Structure Analysis

Nomenclature and Identification

- Systematic Name: 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4.
- Chemical Formula:

- Molecular Weight: ~389.38 g/mol (Calculated based on d4 enrichment).
- Parent Drug MW: 369.36 g/mol .

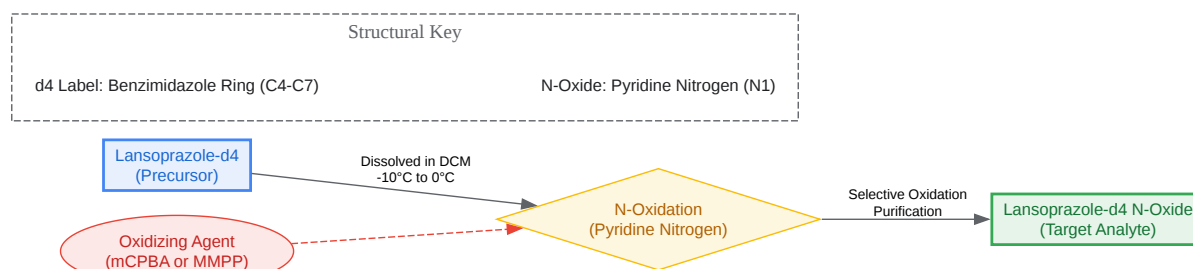
Structural Topology

The molecule consists of two primary heterocyclic ring systems linked by a methylsulfinyl bridge:

- Benzimidazole Ring (Deuterated): The four aromatic protons at positions 4, 5, 6, and 7 are replaced by deuterium (). This provides a mass shift of +4 Da relative to the non-labeled form.
- Pyridine Ring (Oxidized): The nitrogen atom at position 1 of the pyridine ring is oxidized to an N-oxide (). This is the distinguishing feature of this metabolite/impurity.
- Linker: A sulfinyl () group connects the two rings. Note that the sulfur atom is a chiral center, making the molecule a racemate (mixture of and enantiomers) unless chirally separated.

Visualization of the Synthesis & Structure

The following diagram illustrates the structural transformation from Lansoprazole-d4 to its N-Oxide derivative.



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Caption: Synthesis pathway illustrating the selective N-oxidation of the Lansoprazole-d4 precursor.

Experimental Protocols

Synthesis of Lansoprazole-d4 N-Oxide

While commercial standards are available, in-house preparation may be required for specific metabolic studies. The following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) for selective oxidation.

Reagents:

- Lansoprazole-d4 (Start Material)
- mCPBA (77% max, Oxidant)
- Dichloromethane (DCM, Solvent)
- Sodium Bicarbonate (, Quench)

Step-by-Step Methodology:

- Dissolution: Dissolve 100 mg of Lansoprazole-d4 in 10 mL of anhydrous DCM in a round-bottom flask.
- Cooling: Cool the solution to -10°C using an ice-salt bath. Causality: Low temperature prevents over-oxidation to the sulfone or N-oxide sulfone.
- Addition: Dropwise add 1.1 equivalents of mCPBA dissolved in 5 mL DCM over 15 minutes.
- Reaction: Stir at 0°C for 1-2 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.
- Quench: Add 10 mL of saturated solution to neutralize excess acid.
- Extraction: Separate the organic layer, wash with brine, and dry over .
- Purification: Concentrate in vacuo. Purify the residue using semi-preparative HPLC (C18 column) to separate the N-oxide from any sulfone byproduct.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized standard, the following spectral features must be verified.

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode ().
- Precursor Ion (): Observe peak at m/z ~390.4.
- Key Fragmentation:
 - Loss of Oxygen (

Da): Characteristic of N-oxides.

- Cleavage of the sulfoxide bridge.
- Differentiation: The d4 label (+4 Da) distinguishes it from the natural N-oxide metabolite (m/z ~386.4).

NMR Spectroscopy (

-NMR)

- Solvent: DMSO-

or CDCl

.

- Diagnostic Shift: The protons adjacent to the pyridine nitrogen (C6-H of the pyridine ring) will show a distinct downfield shift compared to the unoxidized parent, typically shifting from 8.2 ppm to ~8.4-8.5 ppm due to the deshielding effect of the N-oxide oxygen.
- Deuterium Confirmation: The aromatic region corresponding to the benzimidazole ring (typically 7.0 - 7.6 ppm) will show reduced integration or absence of signals, confirming the d4 labeling.

Applications in Drug Development

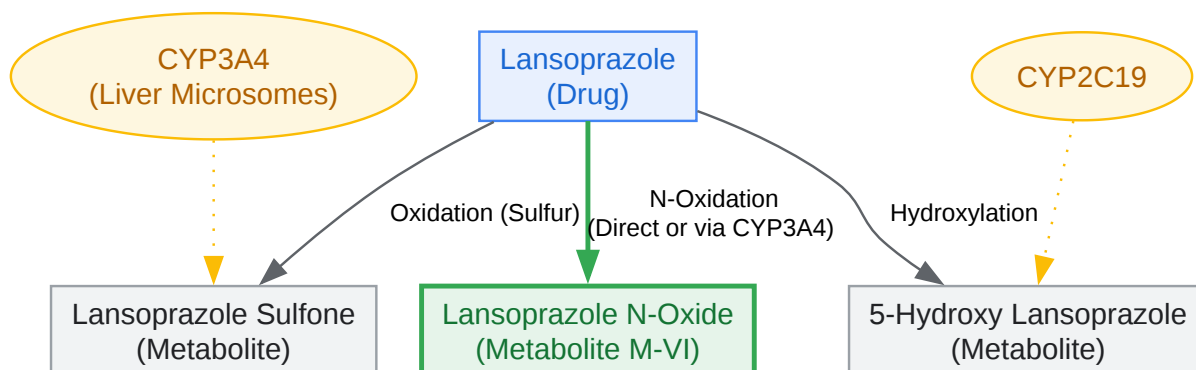
Bioanalytical Internal Standard

Lansoprazole-d4 N-Oxide is the "Gold Standard" IS for quantifying Lansoprazole N-Oxide in human plasma.

- Workflow: Spike plasma samples with a fixed concentration of **Lansoprazole-d4 N-Oxide** prior to protein precipitation.
- Benefit: Corrects for matrix effects, extraction efficiency, and ionization suppression.

Metabolic Pathway Mapping

The following diagram outlines the role of this compound in the broader metabolic landscape of Lansoprazole.



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Caption: Metabolic map showing the formation of the N-Oxide relative to other major metabolites.

References

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